6-(oxolan-2-yl)pyridazin-3-amine
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Overview
Description
6-(Oxolan-2-yl)pyridazin-3-amine is a heterocyclic compound that features a pyridazine ring substituted with an oxolane group. Pyridazine derivatives are known for their diverse pharmacological activities, making them valuable in medicinal chemistry . The presence of the oxolane group further enhances its chemical properties, making it a compound of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(oxolan-2-yl)pyridazin-3-amine can be achieved through several methods. One common approach involves the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines, which provides a highly regioselective synthesis under neutral conditions . This method offers good functional group compatibility and broad substrate scope.
Industrial Production Methods: Industrial production of pyridazine derivatives often involves the use of readily available starting materials and efficient catalytic processes. For example, a copper-promoted 6-endo-trig cyclization of β,γ-unsaturated hydrazones can yield pyridazines with high functional group tolerance and remarkable regioselectivity .
Chemical Reactions Analysis
Types of Reactions: 6-(Oxolan-2-yl)pyridazin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridazinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyridazines.
Substitution: Substitution reactions, especially at the nitrogen atoms, can yield a variety of functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products: The major products formed from these reactions include pyridazinone derivatives, dihydropyridazines, and various substituted pyridazines .
Scientific Research Applications
6-(Oxolan-2-yl)pyridazin-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: It is utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-(oxolan-2-yl)pyridazin-3-amine involves its interaction with specific molecular targets. Pyridazine derivatives are known to inhibit enzymes such as phosphodiesterase, which plays a role in various physiological processes . The compound’s structure allows it to bind effectively to these targets, thereby modulating their activity.
Comparison with Similar Compounds
Pyridazinone: A derivative of pyridazine with a keto group, known for its broad spectrum of pharmacological activities.
Pyrimidine: Another diazine with nitrogen atoms at positions 1 and 3, commonly found in nucleic acids.
Uniqueness: 6-(Oxolan-2-yl)pyridazin-3-amine is unique due to the presence of the oxolane group, which enhances its chemical stability and reactivity. This makes it a valuable compound for the synthesis of novel derivatives with potential therapeutic applications .
Properties
CAS No. |
1856161-91-5 |
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Molecular Formula |
C8H11N3O |
Molecular Weight |
165.2 |
Purity |
95 |
Origin of Product |
United States |
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